molecular formula C15H15N3O3 B4282336 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-(5-METHYL-2-PYRIDYL)UREA

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-(5-METHYL-2-PYRIDYL)UREA

Cat. No.: B4282336
M. Wt: 285.30 g/mol
InChI Key: HTXMQYMYKVHDRA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(5-methyl-2-pyridinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both a benzodioxin and a pyridinyl group, suggests potential biological activity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(5-methyl-2-pyridinyl)urea typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 5-methyl-2-pyridinyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to include continuous flow processes, which allow for better control over reaction parameters and scalability. Catalysts and automated systems can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(5-methyl-2-pyridinyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Utilization in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(5-methyl-2-pyridinyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxin and pyridinyl groups could facilitate binding to molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(2-pyridinyl)urea
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4-methyl-2-pyridinyl)urea
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(3-pyridinyl)urea

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(5-methyl-2-pyridinyl)urea is unique due to the specific positioning of the methyl group on the pyridinyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10-2-5-14(16-9-10)18-15(19)17-11-3-4-12-13(8-11)21-7-6-20-12/h2-5,8-9H,6-7H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXMQYMYKVHDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-(5-METHYL-2-PYRIDYL)UREA
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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-(5-METHYL-2-PYRIDYL)UREA
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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-(5-METHYL-2-PYRIDYL)UREA
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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-(5-METHYL-2-PYRIDYL)UREA
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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-(5-METHYL-2-PYRIDYL)UREA
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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-(5-METHYL-2-PYRIDYL)UREA

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